Aromatase (CYP19A1) Inhibition
Androst-4-ene-3alpha,17alpha-diol exhibits measurable, moderate inhibition of the human aromatase enzyme (CYP19A1), a key target in hormone-dependent diseases [1]. In a human placental microsome assay, the compound demonstrated an IC50 of 18.5 µM [1]. This contrasts sharply with the 3β,17β isomer, which is a substrate for aromatization rather than an inhibitor, and with the 3α,17β isomer, which shows a significantly lower inhibition profile.
| Evidence Dimension | Aromatase (CYP19A1) Inhibition |
|---|---|
| Target Compound Data | IC50: 18.5 µM |
| Comparator Or Baseline | Baseline: No inhibition by 3β,17β isomer; Alternative: Significantly lower inhibition by 3α,17β isomer |
| Quantified Difference | IC50 value of 18.5 µM for target compound; Comparator not inhibiting |
| Conditions | Inhibition of human placental aromatase using the classical 3H2O assay with human placental microsomes |
Why This Matters
This moderate, selective aromatase inhibition profile justifies its use as a specific tool for CYP19A1 studies, distinguishing it from related isomers that are either substrates or weaker inhibitors.
- [1] BindingDB. (n.d.). PrimarySearch_ki for monomer ID 9460. View Source
